molecular formula C5H11NO3 B13309386 3-Hydroxy-2-[(methylamino)methyl]propanoic acid

3-Hydroxy-2-[(methylamino)methyl]propanoic acid

Cat. No.: B13309386
M. Wt: 133.15 g/mol
InChI Key: SARSCFXTXRHTDC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(methylamino)methyl]propanoic acid (CAS: 2076-49-5) is a β-hydroxypropanoic acid derivative with a methylamino group attached to the second carbon via a methylene bridge. Its molecular formula is C₅H₁₁NO₃ (molecular weight: 133.15 g/mol), though discrepancies exist in the evidence (e.g., lists C₄H₉NO₃, 119.12 g/mol, likely referring to a related structure). The compound features a hydroxyl group on the third carbon and a propanoic acid backbone, making it structurally analogous to bioactive β-hydroxy acids like ibuprofen derivatives. Limited data are available on its synthesis, but its applications may span pharmaceuticals, polymer chemistry, or biochemical research .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

2-(hydroxymethyl)-3-(methylamino)propanoic acid

InChI

InChI=1S/C5H11NO3/c1-6-2-4(3-7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)

InChI Key

SARSCFXTXRHTDC-UHFFFAOYSA-N

Canonical SMILES

CNCC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Hydroxy Acid Ester Precursors and Amination

A common synthetic route involves starting from methyl 3-hydroxy-2-methylpropionate or related esters, which are then subjected to amination reactions to introduce the methylamino group at the 2-position.

  • Starting Material : Methyl 2-(hydroxymethyl)acrylate or methyl (S)-(+)-3-hydroxy-2-methylpropionate.
  • Catalysts and Conditions : Use of rhodium-based catalysts such as diisopropyl{1-[(S)-3,5-dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')dinaphthalen-4-yl]-3-methyl-2-indolyl}phosphine; bis(norbornadiene)rhodium(I) tetrafluoroborate under hydrogen atmosphere in dichloromethane at low temperatures (-40 °C) for enantioselective hydrogenation.
  • Outcome : High optical yield (up to 87%) of methyl (S)-(+)-3-hydroxy-2-methylpropionate, which serves as a key intermediate for further functionalization.

Amination via Hydrazinolysis and Azide Coupling

The methyl ester intermediate can be converted into hydrazides by reaction with hydrazine hydrate under reflux in ethanol. This hydrazide can then be transformed into an azide intermediate using sodium nitrite and hydrochloric acid at low temperature (0 °C).

  • Azide Coupling : The in situ generated azide is reacted with various primary or secondary amines, including methylamine, to yield N-alkyl-3-hydroxy-2-methylpropanamides via azide coupling methods.
  • Alternative Coupling : The corresponding carboxylic acid (obtained by saponification of the ester with KOH in aqueous alcohol) can be coupled with amines using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile at room temperature.
  • Efficiency : Azide coupling generally provides higher yields and simpler workup compared to DCC/NHS coupling.

Peptide Bond Formation with Amino Acid Esters

Modification of the hydroxy acid backbone by coupling with amino acid esters is achieved through DCC or azide coupling methods, enabling the formation of peptide-like bonds. This method is useful for generating derivatives with potential biological activity.

  • Reagents : Amino acid ester hydrochlorides, triethylamine as base.
  • Conditions : Room temperature, reaction times around 12 hours.
  • Products : Methyl-2-[(3-hydroxy-2-methylpropanoyl)amino]alkanoates with confirmed structures by 1H and 13C NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[(methylamino)methyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Keto-2-[(methylamino)methyl]propanoic acid or 3-Carboxy-2-[(methylamino)methyl]propanoic acid.

    Reduction: 3-Hydroxy-2-[(methylamino)methyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-[(methylamino)methyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[(methylamino)methyl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

β-Hydroxy-β-arylpropanoic Acids

Example: 2-Methyl-3-hydroxy-3,3-diphenylpropanoic acid (ED₅₀: 15 µmol/kg)

  • Structural Differences: Aryl groups (diphenyl) at the β-position replace the methylamino group.
  • Activity : Exhibits potent anti-inflammatory activity (ED₅₀ lower than ibuprofen’s 51.7 µmol/kg) due to interactions with COX-2’s P3 anchor site. Its α-methyl substitution enhances metabolic stability and binding affinity .
  • Applications: Non-steroidal anti-inflammatory drug (NSAID) candidate with minimal gastric toxicity .

Fluorinated Derivatives

Example: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

  • Structural Differences : Trifluoromethyl group at the β-position increases electronegativity and acidity (pKa ~1.5–2.5).
  • Activity: Enhanced membrane permeability and metabolic resistance due to fluorine’s lipophilicity. Potential use in agrochemicals or fluorinated polymers .

Hydroxy-Methyl-Substituted Analogs

Example: 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid

  • Structural Differences : Two hydroxymethyl groups at the β-position.
  • Applications: Key monomer in water-soluble polyesters and polyurethane dispersions for coatings and inks .

Amino Acid Derivatives

Example: (S)-3-Hydroxy-2-(methylamino)propanoic acid

  • Structural Differences : Stereospecific (S)-configuration at the second carbon.
  • Applications : Chiral building block in peptide synthesis or neurotransmitter analogs .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3-Hydroxy-2-[(methylamino)methyl]propanoic acid C₅H₁₁NO₃ 133.15 -OH, -CH₂NHCH₃, -COOH Pharmaceutical research
2-Methyl-3-hydroxy-3,3-diphenylpropanoic acid C₁₆H₁₆O₃ 256.30 -OH, -C(CH₃)(Ph)₂, -COOH NSAID development
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid C₄H₅F₃O₃ 158.08 -OH, -CF₃, -COOH Fluorinated polymers
3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid C₅H₁₀O₄ 134.13 -OH, -(CH₂OH)₂, -COOH Coatings, inks

Key Research Findings

  • Substitution Effects: α-Methyl and β-aryl substitutions in β-hydroxypropanoic acids significantly enhance anti-inflammatory activity and selectivity for COX-2 over COX-1, reducing gastrointestinal side effects .
  • Fluorination Impact : Fluorinated analogs exhibit unique pharmacokinetic profiles, with improved stability and bioavailability in harsh environments .
  • Industrial Utility : Hydroxymethyl-substituted derivatives are pivotal in eco-friendly polymer formulations due to their hydrophilicity and crosslinking capacity .

Biological Activity

3-Hydroxy-2-[(methylamino)methyl]propanoic acid, also known as a derivative of amino acids, has garnered attention for its various biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and other significant biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a hydroxyl group and a methylamino group attached to a propanoic acid backbone. Its molecular formula is C₄H₉NO₃, with a molecular weight of 117.12 g/mol. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study examined the compound's efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These findings demonstrate that the compound possesses strong antibacterial and antifungal activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A series of derivatives were synthesized and tested for their ability to inhibit the proliferation of colon cancer cells (HCT-116). The results showed that several compounds derived from this structure had IC₅₀ values ranging from 0.12 to 0.81 mg/mL, indicating significant antiproliferative effects:

Compound IC₅₀ (mg/mL)
Compound 7a0.12
Compound 7g0.12
Compound 7d0.81

The mechanism of action appears to involve specific signaling pathways, including HSP90 and TRAP1 mediated pathways, which are crucial in cancer cell survival .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis through interaction with ribosomal RNA.
  • Anticancer Mechanism : It induces apoptosis in cancer cells via mitochondrial pathways, leading to nuclear disintegration as evidenced by DAPI staining .

Case Studies

  • Antimicrobial Study : A comprehensive screening of synthesized derivatives revealed that compounds with hydroxyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Study : In vitro studies on HCT-116 cells demonstrated that treatment with specific derivatives led to significant reductions in cell viability, confirming the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-2-[(methylamino)methyl]propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-chloropropanoic acid derivatives with methylamine-containing nucleophiles under basic conditions (e.g., aqueous NaOH or ethanol solvent) can yield the target compound. Optimization includes controlling temperature (40–60°C), stoichiometric ratios (1:1.2 molar excess of nucleophile), and purification via recrystallization or column chromatography . Monitoring reaction progress with TLC or HPLC ensures intermediate purity.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the hydroxy, methylamino, and propanoic acid moieties. High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Purity assessment employs High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) or reverse-phase columns. Differential Scanning Calorimetry (DSC) can validate crystallinity and thermal stability .

Q. How can researchers identify and quantify synthetic impurities in this compound?

  • Methodological Answer : Impurity profiling uses hyphenated techniques like LC-MS/MS to detect byproducts such as unreacted intermediates or stereoisomers. Reference standards for common impurities (e.g., methylated side products or oxidized derivatives) are synthesized and quantified via calibration curves. For example, EP-grade impurity standards (e.g., propanoic acid analogs) can be cross-referenced for identification .

Advanced Research Questions

Q. What strategies enhance stereochemical control in synthesizing this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., enantioselective organocatalysts) improve stereoselectivity. For instance, using (R)- or (S)-Boc-protected amino acids as starting materials ensures retention of configuration. Dynamic kinetic resolution (DKR) under mild acidic conditions can also minimize racemization. Post-synthesis analysis with chiral HPLC or polarimetry validates enantiomeric excess .

Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model binding affinities to receptors like GABAA or NMDA. Density Functional Theory (DFT) calculations assess electrostatic potential surfaces to predict hydrogen-bonding interactions. Comparative studies with structural analogs (e.g., quinazoline derivatives) highlight pharmacophore similarities .

Q. How do researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Systematic meta-analyses of assay conditions (e.g., cell lines, pH, or incubation times) identify variability sources. Replicating experiments under standardized protocols (e.g., OECD guidelines) reduces bias. Cross-validation with orthogonal assays (e.g., ELISA for receptor binding vs. cell viability tests) clarifies conflicting results. Structural analogs (e.g., indazole derivatives) serve as positive/negative controls .

Q. What protocols evaluate the stability of this compound under storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Forced degradation (acid/base hydrolysis, oxidation with H2O2) identifies labile functional groups. Lyophilization or inert-atmosphere storage (argon) mitigates hygroscopicity and oxidative decomposition .

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